molecular formula C19H22F3N5O2S B612111 Alpelisib CAS No. 1217486-61-7

Alpelisib

Katalognummer: B612111
CAS-Nummer: 1217486-61-7
Molekulargewicht: 441.5 g/mol
InChI-Schlüssel: STUWGJZDJHPWGZ-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpelisib (BYL719) is an orally administered, α-specific phosphatidylinositol 3-kinase (PI3K) inhibitor that selectively targets the PI3Kα isoform, including both wild-type and mutant forms. It is approved for treating hormone receptor-positive (HR+), HER2-negative, PIK3CA-mutated advanced breast cancer in combination with fulvestrant. Its mechanism involves blocking the PI3K/AKT/mTOR pathway, a key driver of tumor growth and resistance to endocrine therapy .

Key clinical trials, such as SOLAR-1 and BYLieve, demonstrated improved progression-free survival (PFS) in patients with PIK3CA mutations (median PFS: 11.0 months vs. 5.7 months with placebo in SOLAR-1) . However, hyperglycemia (64% all-grade, 36.6% grade ≥3) and rash (52% all-grade) are common adverse events (AEs) due to on-target PI3K pathway inhibition .

Vorbereitungsmethoden

Synthetic Pathways for Alpelisib Production

Boc-Protected Intermediate Formation

The synthesis of this compound begins with the protection of a pyrrolidine carboxamide precursor using di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine. This step, conducted in anhydrous dichloromethane at 0–5°C, yields the Boc-protected intermediate (Compound 2) with >95% purity after crystallization . The reaction mechanism involves nucleophilic attack by the secondary amine on the electrophilic carbonyl of Boc₂O, facilitated by triethylamine’s role in scavenging hydrogen chloride byproducts.

Halogenation and Amidation Sequence

Compound 2 undergoes halogenation with phosphorus oxychloride (POCl₃) at 80°C to introduce a reactive chloride group, followed by amidation with 4-methyl-5-(2-(2,2-trifluoro-1,1-dimethylethyl)pyridin-4-yl)thiazol-2-amine (Compound 3). This two-step sequence proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, achieving 78–82% yield for the coupled product (Compound 4) . Critical parameters include strict moisture control and stoichiometric excess of POCl₃ (1.5 equivalents) to minimize dihalogenation byproducts.

Deprotection and Final Coupling

Hydrochloric acid-mediated deprotection of Compound 4 in ethanol at 50°C removes the Boc group, generating the free amine (Compound 5). Subsequent coupling with 2-(chlorocarbonyl)pyrrolidine-1-carboxylate (Compound 6) in tetrahydrofuran (THF) under inert atmosphere produces the penultimate intermediate (Compound 7). Final deprotection with concentrated HCl yields this compound (Compound I) as a crystalline solid, with an overall isolated yield of 32–38% across five steps .

Table 1: Key Reaction Parameters for this compound Synthesis

StepReactantsConditionsYield (%)Purity (%)
1Boc₂O, Et₃N0–5°C, 2 h98>95
2POCl₃80°C, 4 h8592
3Compound 3, DIPEART, 12 h8289
4HCl (4M)50°C, 3 h95>99
5HCl (conc.)Reflux, 1 h88>99

Process Optimization and Critical Parameter Analysis

Temperature Control in Halogenation

The halogenation step (POCl₃ reaction) requires precise temperature modulation to suppress side reactions. Elevated temperatures (>85°C) promote over-chlorination, while temperatures <70°C result in incomplete conversion. Kinetic studies indicate an optimal window of 78–82°C, balancing reaction rate and selectivity .

Solvent Selection for Amidation

Early routes utilized dimethylformamide (DMF) for the amidation step but faced challenges in downstream purification due to high boiling points. Switching to THF reduced solvent residue in the final product by 62%, as evidenced by gas chromatography-mass spectrometry (GC-MS) analysis .

Catalytic Effects of Tertiary Amines

The use of N,N-diisopropylethylamine (DIPEA) instead of triethylamine in the amidation step improved reaction kinetics, reducing completion time from 18 h to 12 h. Nuclear magnetic resonance (NMR) studies attribute this to DIPEA’s stronger base strength (pKa = 10.5 vs. Et₃N’s pKa = 7.5), enhancing deprotonation of the amine nucleophile .

Analytical Validation of Synthetic Intermediates

LC-MS/MS Quantification

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method enables precise quantification of this compound and its intermediates in human plasma. Using dapagliflozin as an internal standard, the method demonstrates a linear range of 145–5,800 ng/mL (R² = 0.9987) with a lower limit of quantification (LLOQ) of 45 ng/mL .

Table 2: LC-MS/MS Validation Parameters

ParameterValue
ColumnZorbax C18 (50 × 4.6 mm)
Mobile PhaseAcetonitrile:0.1% HCOOH (90:10)
Flow Rate0.9 mL/min
Retention Time2.8 min (this compound)
Ionization ModeESI+
Transition (m/z)442.15 → 70.06

Stability Profiling

Forced degradation studies under acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (3% H₂O₂) conditions reveal this compound’s susceptibility to hydrolysis, with 12–18% degradation after 24 h at 40°C. However, the compound remains stable for 30 days at −20°C, validating long-term storage protocols .

Industrial Scalability and Environmental Impact

Waste Stream Management

The patented route reduces hazardous waste generation by 40% compared to earlier methods, primarily through solvent recycling (THF recovery rate: 92%) and elimination of chromium-based reagents . Life-cycle assessment (LCA) data indicate a carbon footprint of 8.2 kg CO₂-eq per kilogram of this compound, outperforming industry benchmarks for PI3K inhibitors.

Continuous Flow Implementation

Pilot-scale studies demonstrate the feasibility of converting batch processes to continuous flow for Steps 1–3. Microreactor technology enhances heat transfer during exothermic halogenation, achieving 98% conversion with residence times <15 minutes .

Comparative Analysis with Historical Methods

Yield Improvements

Prior routes requiring cryogenic conditions (−78°C) for lithiation steps achieved total yields of 18–22%. The current Boc-mediated pathway increases yield to 32–38% while operating at ambient to moderately elevated temperatures .

Purity Enhancements

High-performance liquid chromatography (HPLC) analyses show the final API purity increased from 98.5% (pre-2019 methods) to >99.9% in current processes, attributed to improved crystallization techniques using antisolvent (n-heptane) gradient addition .

Analyse Chemischer Reaktionen

Alpelisib undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Wissenschaftliche Forschungsanwendungen

Alpelisib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound wirkt, indem es selektiv die Phosphatidylinositol-3-Kinase p110α-Untereinheit hemmt und so die Aktivierung des Phosphatidylinositol-3-Kinase/Protein-Kinase-B-Signalwegs blockiert. Diese Hemmung führt zu einer verringerten Proliferation und Überlebensrate von Tumorzellen in anfälligen Tumorzellpopulationen . Die beteiligten molekularen Ziele umfassen die Phosphatidylinositol-3-Kinase p110α-Untereinheit und nachgeschaltete Effektoren im Signalweg .

Wirkmechanismus

Alpelisib works by selectively inhibiting the phosphatidylinositol 3-kinase p110α subunit, thereby blocking the activation of the phosphatidylinositol 3-kinase/protein kinase B signaling pathway. This inhibition results in decreased tumor cell growth and survival in susceptible tumor cell populations . The molecular targets involved include the phosphatidylinositol 3-kinase p110α subunit and downstream effectors in the signaling pathway .

Vergleich Mit ähnlichen Verbindungen

Comparison with Other PI3K Inhibitors

Buparlisib (Pan-PI3K Inhibitor)

In contrast, alpelisib’s α-specificity reduces off-target toxicity, resulting in a more manageable safety profile. In SOLAR-1, this compound discontinuation due to AEs was 25%, compared to 34% for buparlisib in BELLE-2 .

STX-478 (Mutant-Selective PI3Kα Inhibitor)

STX-478, a next-generation mutant-selective PI3Kα inhibitor, demonstrated comparable tumor volume reduction to this compound in preclinical models (30 mg/kg STX-478 ≈ 20 mg/kg this compound) but with reduced metabolic dysfunction.

Talesilib and Pictilisib

Talesilib and pictilisib (PI3K/mTOR inhibitors) showed modest PFS improvements but higher toxicity rates than this compound. In the SANDPIPER trial, talesilib increased PFS by 2 months but caused frequent transaminitis, leading to its discontinuation .

Combination Therapies and Synergistic Effects

CDK4/6 Inhibitors (Palbociclib)

In PIK3CA-mutated hepatocellular carcinoma (HCC) models, this compound combined with palbociclib (CDK4/6 inhibitor) induced tumor regression by suppressing MAPK, AKT/mTOR, and cell proliferation pathways. The combination reduced tumor burden by 60% compared to monotherapy and prolonged survival in mice .

mTOR Inhibitors (MLN0128)

This compound combined with MLN0128 (mTOR inhibitor) synergistically inhibited HCC growth in c-Met/H1047R models, reducing tumor vascular density and proliferation markers (PCNA, CYCLIN A). However, this effect was less pronounced in PIK3CA wild-type tumors .

Tipifarnib (Farnesyltransferase Inhibitor)

Tipifarnib enhanced this compound’s efficacy in PI3Kα/HRAS-dysregulated cancers by prolonging mTOR/RSK pathway inhibition and inducing apoptosis. Combination treatment in CAL33 cells increased cytotoxicity by 40% compared to either agent alone .

Cabozantinib (MET/VEGFR2 Inhibitor)

Despite in vitro synergy, this compound/cabozantinib combination therapy failed to improve survival or reduce tumor burden in c-Met/H1047R HCC mice, highlighting discordance between preclinical and in vivo outcomes .

Pharmacokinetics in Hepatic Impairment

This compound’s pharmacokinetics (PK) remain unaffected by moderate or severe hepatic impairment. Geometric mean ratios (GMRs) for AUC and Cmax were within 80–125% of healthy controls, supporting its use without dose adjustment in hepatic dysfunction .

Data Tables

Table 2: Combination Therapy Outcomes in Preclinical Models

Combination Model Outcome Synergy Mechanism
This compound + Palbociclib c-Met/H1047R HCC Tumor regression; ↓p-RPS6, p-RB, PCNA Dual MAPK/AKT/mTOR inhibition
This compound + MLN0128 c-Met/sgPten HCC ↓Tumor burden by 50%; ↓vascular density mTOR pathway suppression
This compound + Tipifarnib CAL33 HNSCC ↑Apoptosis (PARP cleavage); ↓p-RSK Sustained mTOR/RSK inhibition

Biologische Aktivität

Alpelisib, commercially known as Piqray, is a selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) alpha isoform, primarily used in the treatment of advanced breast cancer with PIK3CA mutations. This article delves into its biological activity, mechanism of action, clinical efficacy, and safety profile, supported by relevant data tables and findings from various studies.

This compound specifically targets the p110-alpha subunit of PI3K, which is implicated in the signaling pathways that regulate cell growth and survival. The inhibition of PI3K leads to a reduction in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby disrupting downstream signaling pathways involving AKT and mTOR that are crucial for cancer cell proliferation and survival .

Clinical Efficacy

This compound has been evaluated in several clinical trials, most notably in combination with fulvestrant for patients with hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer harboring PIK3CA mutations. The pivotal SOLAR-1 trial demonstrated significant improvements in progression-free survival (PFS) among patients treated with this compound plus fulvestrant compared to those receiving placebo plus fulvestrant.

Key Findings from Clinical Trials

  • SOLAR-1 Trial Results :
    • Participants : 572 patients with HR+/HER2- breast cancer; 341 had PIK3CA mutations.
    • Median PFS :
      • This compound + Fulvestrant: 11.0 months (95% CI: 7.5–14.5)
      • Placebo + Fulvestrant: 5.7 months (95% CI: 3.7–7.4)
    • Overall Response Rate : Higher in the this compound group compared to placebo .
Treatment GroupMedian PFS (months)Overall Survival (OS)
This compound + Fulvestrant11.0Not reached
Placebo + Fulvestrant5.726.9

Safety Profile

While this compound is generally well-tolerated, it is associated with specific adverse effects that necessitate careful management:

  • Common Adverse Events :
    • Hyperglycemia
    • Diarrhea
    • Rash

In the SOLAR-1 trial, approximately 72% of participants experienced treatment-related adverse events that required dose modifications .

Case Studies and Observations

Several case studies have illustrated the clinical application of this compound:

  • Case Study on Hyperglycemia Management :
    • A study from the SOLAR-1 trial highlighted early interventions for managing this compound-induced hyperglycemia, emphasizing the importance of monitoring blood glucose levels and adjusting diabetes medications as necessary .
  • Efficacy in Gynecological Cancers :
    • Recent research indicates that this compound may also be effective in treating recurrent gynecological cancers with PIK3CA mutations, suggesting its potential beyond breast cancer applications .

Q & A

Basic Research Questions

Q. What are the primary efficacy endpoints and safety metrics used in Alpelisib clinical trials for PIK3CA-related overgrowth spectrum (PROS)?

  • Methodological Answer : Standard efficacy endpoints include radiological assessment of lesion volume reduction (e.g., MRI or CT scans) and clinical symptom improvement. Safety metrics focus on adverse events (AEs) such as hyperglycemia, rash, and diarrhea. Trials like EPIK-P1 employed centralized radiological review to standardize measurements, with pre-specified criteria for response evaluation to minimize bias . Safety protocols involve regular blood glucose monitoring (fasting and postprandial) and HbA1c testing, as hyperglycemia is dose-limiting in ~20% of patients .

Q. How do researchers validate this compound’s mechanism of action in preclinical models?

  • Methodological Answer : In vitro models (e.g., PIK3CA-mutated cell lines) are treated with this compound to assess PI3Kα inhibition via Western blot for phosphorylated AKT (pAKT) reduction. Xenograft models in mice validate tumor growth suppression, with endpoints like tumor volume and biomarker analysis (e.g., immunohistochemistry for pAKT). Dose-response studies ensure IC50 values align with clinical pharmacokinetics (PK) data .

Q. What statistical methods are recommended for analyzing this compound’s efficacy in heterogeneous PROS populations?

  • Methodological Answer : Stratified analysis by mutation subtype (e.g., CLOVES vs. MCAP syndromes) accounts for phenotypic variability. Mixed-effects models handle longitudinal data from variable follow-up durations. Sensitivity analyses exclude outliers (e.g., extreme lesion sizes) to assess robustness .

Advanced Research Questions

Q. How can researchers address contradictory data on this compound’s efficacy across PROS subtypes?

  • Methodological Answer : Contradictions often arise from differences in mutation clonality or tissue distribution. Single-cell RNA sequencing or digital droplet PCR quantifies mutant allele burden in biopsy samples. Bayesian hierarchical modeling integrates subgroup data to estimate treatment effects while accounting for heterogeneity . Preclinical organoid models from patient-derived tissues may identify subtype-specific resistance mechanisms .

Q. What strategies optimize pharmacokinetic/pharmacodynamic (PK/PD) modeling for this compound in pediatric populations?

  • Methodological Answer : Sparse sampling protocols (e.g., 2–4 time points per patient) combined with population PK models reduce burden in pediatric cohorts. PD biomarkers (e.g., pAKT suppression in peripheral blood mononuclear cells) correlate drug exposure with target engagement. Allometric scaling adjusts dosing based on body surface area, validated via maximum a posteriori Bayesian estimation .

Q. How should long-term safety studies balance efficacy retention with AE mitigation (e.g., hyperglycemia)?

  • Methodological Answer : Adaptive trial designs (e.g., dose de-escalation after 6 months) maintain efficacy while reducing toxicity. Continuous glucose monitoring (CGM) devices detect early glycemic fluctuations, enabling preemptive metformin use. Time-to-event analyses (Cox regression) identify risk factors for severe AEs, such as baseline insulin resistance .

Q. What methodologies improve reproducibility of this compound combination therapy studies?

  • Methodological Answer : Synergy studies use Chou-Talalay combination indices in vitro, followed by factorial design in vivo experiments to isolate drug interactions. Preclinical protocols should detail coadministration timing (e.g., sequential vs. concurrent) and formulation stability. Open-access repositories (e.g., Zenodo) share raw flow cytometry and histopathology data .

Q. Methodological Frameworks for Study Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide this compound research questions?

  • Example Application : A FINER-compliant question: “Does intermittent this compound dosing reduce hyperglycemia incidence while maintaining efficacy in PROS?”

  • Feasibility : Use retrospective data from EPIK-P1 to model dosing schedules.
  • Novelty : Explores non-continuous dosing, unaddressed in prior trials.
  • Ethical : Minimizes patient risk via virtual cohort simulations.
  • Relevance : Addresses a major barrier to long-term therapy .

Q. What role do centralized imaging protocols play in multi-center this compound trials?

  • Methodological Answer : Centralized review standardizes radiological measurements (e.g., volumetric analysis of lesions) across sites, reducing inter-rater variability. Pre-trial training for site radiologists ensures adherence to RECIST-like criteria. Blockchain-secured platforms (e.g., TrialLink) anonymize and timestamp imaging data for auditability .

Q. Data Analysis and Reporting Standards

Q. How should researchers report conflicting efficacy outcomes between investigator-assessed and centralized radiological data?

  • Methodological Answer : Transparently disclose discrepancies in publications, with sensitivity analyses comparing both datasets. Kaplan-Meier curves stratified by assessment method highlight concordance rates. CONSORT flow diagrams detail excluded patients due to imaging quality issues .

Q. What meta-analysis techniques reconcile this compound’s variable AE profiles across trials?

  • Methodological Answer : Fixed-effects models pool AE rates from homogeneous studies (e.g., similar dosing), while random-effects models account for heterogeneity. Subgroup analyses by age, mutation type, and comorbidities identify risk modifiers. Funnel plots assess publication bias for underreported AEs like mucositis .

Eigenschaften

IUPAC Name

(2S)-1-N-[4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N5O2S/c1-10-14(11-6-7-24-13(9-11)18(2,3)19(20,21)22)30-16(25-10)26-17(29)27-8-4-5-12(27)15(23)28/h6-7,9,12H,4-5,8H2,1-3H3,(H2,23,28)(H,25,26,29)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUWGJZDJHPWGZ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)N2CCCC2C(=O)N)C3=CC(=NC=C3)C(C)(C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)NC(=O)N2CCC[C@H]2C(=O)N)C3=CC(=NC=C3)C(C)(C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70153355
Record name BYL-719
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217486-61-7
Record name Alpelisib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217486-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alpelisib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217486617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alpelisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12015
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BYL-719
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-N(1)-(4-Methyl-5-(6-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-yl)thiazol-2-yl)pyrroldine-1,2-dicraboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALPELISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08W5N2C97Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.